![molecular formula C16H13N3O2 B2698699 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 341943-48-4](/img/structure/B2698699.png)
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The specific molecular structure of “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would require more specific information or computational analysis to determine.
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives can be quite diverse, depending on the specific substituents present on the oxadiazole ring . Without specific information on “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, it’s difficult to provide a detailed analysis of its chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the specific substituents present on the oxadiazole ring . Specific information on the physical and chemical properties of “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” was not found in the sources I accessed.
Scientific Research Applications
- Researchers have explored the photophysical properties of iridium complexes containing this ligand. Density functional theory (DFT) calculations revealed insights into electronic structures, absorption, emission spectra, and charge transport properties. These complexes exhibit promising performance as phosphorescent emitters in optoelectronic devices .
- The ligand acts as a bidentate ligand, coordinating through its nitrogen atom. Complexes with transition metals (such as Cr(III), Ni(II), and Co(II)) have been synthesized and characterized. Understanding the coordination behavior is crucial for designing novel materials with tailored properties .
- In silico studies have assessed the drug-likeness of compounds containing the 1,3,4-oxadiazole moiety. These compounds adhere to Lipinski’s rules, suggesting positive oral bioavailability. Researchers explore their potential as drug candidates .
- Some derivatives of this compound have demonstrated antifungal properties. In vitro evaluations against fungal pathogens (e.g., Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani) revealed their efficacy. Comparisons were made with commercial fungicides .
- Researchers have synthesized related compounds, such as 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine. These synthetic approaches contribute to the development of pharmacologically active molecules .
Photophysics and Luminescent Materials
Coordination Chemistry
Drug Design and Bioavailability
Antifungal Activity
Synthetic Routes and Pharmacological Activity
Safety And Hazards
Future Directions
The future directions for research on 1,3,4-oxadiazole derivatives are likely to involve the synthesis of new derivatives with improved biological activity and reduced side effects . The specific future directions for research on “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on the results of initial studies on its properties and biological activity.
properties
IUPAC Name |
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKBMGMBLZJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
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